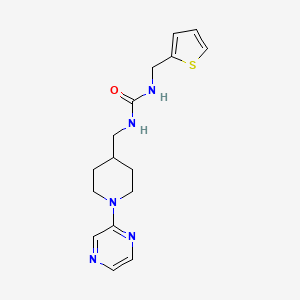
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea, also known as PPTU, is a small molecule inhibitor that has been widely used in scientific research. PPTU has been found to have potential applications in the treatment of various diseases, including cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea is not fully understood. However, it has been shown to inhibit various enzymes and signaling pathways, including PKC, PI3K, and MAPK. These pathways are involved in cell growth, proliferation, and survival, and their inhibition by 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea could lead to the death of cancer cells. 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been found to modulate the activity of ion channels, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been found to have neuroprotective effects, including the prevention of neuronal death and the reduction of inflammation. Additionally, 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to modulate the activity of ion channels, which could contribute to its physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has also been found to be effective in inhibiting various enzymes and signaling pathways. However, 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea also has some limitations. It has been found to have low solubility in aqueous solutions, which could limit its effectiveness in some experiments. Additionally, 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been found to have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
For the study of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea include the development of more potent and selective inhibitors, investigation of its potential applications in the treatment of other diseases, and further elucidation of its mechanism of action.
Synthesemethoden
The synthesis of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves the reaction of pyrazine-2-carboxylic acid with piperidine, followed by the addition of thiophene-2-carboxaldehyde and the reaction with methyl isocyanate. The final product is obtained after purification and crystallization. The synthesis of 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been extensively studied for its potential applications in scientific research. It has been found to be a potent inhibitor of various enzymes and signaling pathways, including protein kinase C (PKC), phosphatidylinositol 3-kinase (PI3K), and mitogen-activated protein kinase (MAPK). 1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been found to have neuroprotective effects and could potentially be used in the treatment of neurological disorders.
Eigenschaften
IUPAC Name |
1-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5OS/c22-16(20-11-14-2-1-9-23-14)19-10-13-3-7-21(8-4-13)15-12-17-5-6-18-15/h1-2,5-6,9,12-13H,3-4,7-8,10-11H2,(H2,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLIYRBFNLVKFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=CS2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

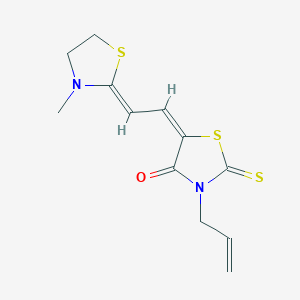
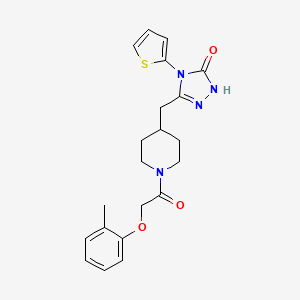
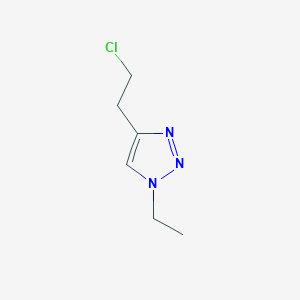
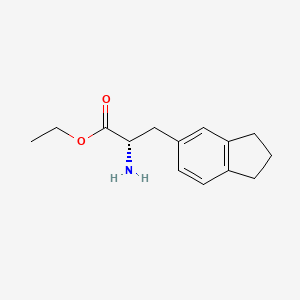
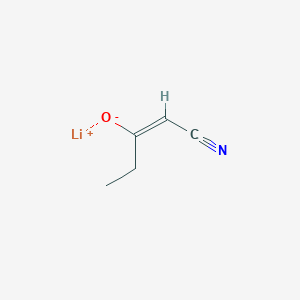
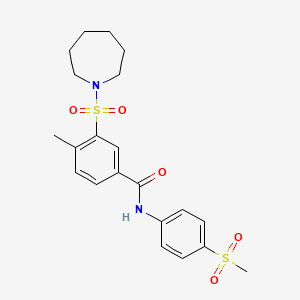
![Acetic acid, 2-[(2-methoxyethyl)amino]-2-oxo-, ethyl ester](/img/structure/B2395584.png)
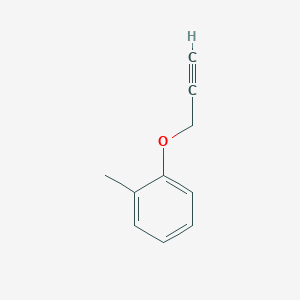
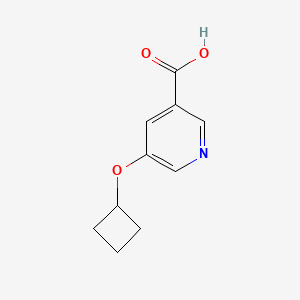
![1-(2-Fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2395589.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2395590.png)
![2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2395592.png)
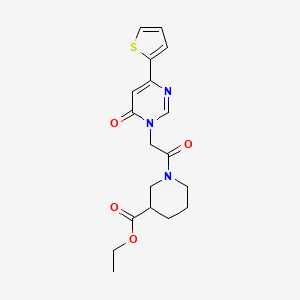
![N-(1,3-benzodioxol-5-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2395597.png)